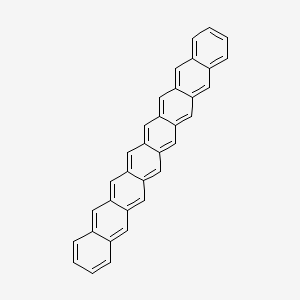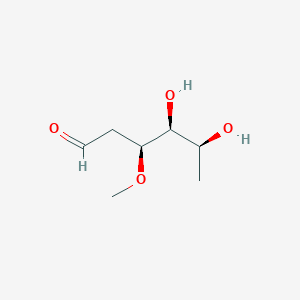
Citrate de magnésium
Vue d'ensemble
Description
Trimagnesium dicitrate is a magnesium salt composed of magnesium and citrate ions in a 3:2 ratio. It has a role as a laxative. It contains a citrate(3-).
Magnesium citrate is a low volume and osmotic cathartic agent. The cathartic action works primarily through the high osmolarity of the solution which draws large amounts of fluid into space where is used. Magnesium citrate is considered by the FDA as an approved inactive ingredient for approved drug products under the specifications of oral administration of a maximum concentration of 237 mg. It is also considered as an active ingredient in over-the-counter products.
Magnesium Citrate is the citrate salt of the element magnesium with cathartic activity. The cathartic action of magnesium cations appears to result, in part, from osmotically mediated water retention, which subsequently stimulates peristalsis. In addition, magnesium ions may also stimulate the activity of nitric oxide (NO) synthase and increase the biosynthesis of the phospholipid proinflammatory mediator platelet activating factor (PAF) in the gut. NO may stimulate intestinal secretion via prostaglandin- and cyclic GMP-dependent mechanisms while PAF produces significant stimulation of colonic secretion and gastrointestinal motility.
See also: Magnesium Cation (has active moiety) ... View More ...
Applications De Recherche Scientifique
Biodisponibilité et supplémentation nutritionnelle
Le citrate de magnésium est reconnu pour sa haute biodisponibilité, ce qui en fait un choix privilégié pour la supplémentation nutritionnelle. Des études ont montré que le this compound a une biodisponibilité plus élevée que l'oxyde de magnésium, ce qui est crucial pour traiter les carences en magnésium alimentaire liées aux maladies cardiovasculaires, au diabète et à l'ostéoporose .
Recherche en pharmacocinétique
Les chercheurs utilisent le this compound pour étudier la pharmacocinétique du magnésium dans l'organisme. Cela implique de comprendre comment l'organisme absorbe, distribue, métabolise et excrète le magnésium, qui est essentiel à de nombreux processus métaboliques, notamment le métabolisme énergétique, la synthèse des protéines et la fonction musculaire et nerveuse .
Santé cardiométabolique
Le this compound est utilisé dans des essais cliniques pour explorer ses bienfaits dans les affections cardiométaboliques. Son rôle dans la régulation de la glycémie et de la tension artérielle en fait un composé important pour la recherche sur la prévention et la gestion d'affections comme l'hypertension et le diabète de type 2 .
Santé osseuse et ostéoporose
L'efficacité du composé pour améliorer la densité minérale osseuse est un autre domaine d'intérêt. La supplémentation en this compound a été associée à un risque réduit de fractures et fait l'objet d'études pour son potentiel de prévention et de traitement de l'ostéoporose .
Fonction musculaire et performance physique
Le this compound est étudié pour ses effets sur la fonction musculaire et la performance physique. Le magnésium joue un rôle essentiel dans la contraction et la relaxation musculaire, et sa supplémentation pourrait potentiellement améliorer la performance et la récupération athlétique .
Recherche neurologique
Dans le domaine de la neurologie, le this compound est examiné pour ses propriétés neuroprotectrices. Il peut influencer les voies neurologiques et fait l'objet de recherches pour ses bienfaits potentiels dans des affections telles que les migraines, la dépression et l'anxiété .
Santé gastro-intestinale
Le this compound trouve également des applications dans la recherche sur la santé gastro-intestinale. Il agit comme un laxatif osmotique, attirant l'eau dans les intestins et est utilisé dans des études relatives à la préparation de l'intestin pour des procédures chirurgicales ou diagnostiques .
Détoxification et santé rénale
Enfin, le this compound est utilisé dans des études axées sur la détoxification et la santé rénale. Sa capacité à favoriser l'excrétion de certaines toxines et à aider à la fonction rénale en fait un composé d'intérêt dans ce domaine .
Mécanisme D'action
Target of Action
Magnesium citrate primarily targets the intestinal lumen . It is a key molecule synthesized de novo and involved in diverse biochemical pathways influencing cell metabolism and function . It is highly abundant in the circulation, and cells take up extracellular citrate via the sodium-dependent plasma membrane transporter NaCT encoded by the SLC13A5 gene .
Mode of Action
Magnesium citrate works by attracting water through the tissues by a process known as osmosis . Once in the intestine, it can attract enough water into the intestine to induce defecation . The additional water stimulates bowel motility . There is also a possible stimulation of fluid excretion by cholecystokinin release and activation of muscle peristalsis .
Biochemical Pathways
Magnesium citrate is involved in numerous metabolic pathways, including the tricarboxylic acid (TCA) cycle, glucose, and lipid metabolism as well as post-translational modification and metal chelating . It is also involved in many physiologic pathways, including energy production, nucleic acid and protein synthesis, ion transport, cell signaling, and also has structural functions .
Pharmacokinetics
The absorption of magnesium citrate can be up to 30% . The onset of action can be as early as 30 minutes after administration with a mean onset time of approximately 2 hours and a maximum action of 4 hours . The effect of magnesium citrate is highly dependent on the individual’s hydration status . Mean plasma concentration of magnesium after administration of oral doses of magnesium citrate are reported to be around 0.7 mmol/L .
Action Environment
The action of magnesium citrate is influenced by the hydration status of the individual . It functions best on an empty stomach, and should always be followed with a full (eight ounce or 250 ml) glass of water or juice to help counteract water loss and aid in absorption . The maximum upper tolerance limit (UTL) for magnesium in supplement form for adults is 350 mg of elemental magnesium per day .
Safety and Hazards
Magnesium citrate is generally considered safe but may reduce the absorption of certain medications and increase the effects of others . Some people may experience diarrhea, nausea, and abdominal cramping when taking magnesium citrate supplements . It is not recommended for use in children and infants two years of age or less .
Orientations Futures
Magnesium citrate is used for constipation or colonoscopy prep, whereas other formulations may be used for dietary supplementation . The maximum upper tolerance limit (UTL) for magnesium in supplement form for adults is 350 mg of elemental magnesium per day, according to the National Institutes of Health (NIH) .
Analyse Biochimique
Biochemical Properties
Magnesium citrate plays a crucial role in numerous biochemical reactions. It acts as a cofactor for over 300 enzymatic reactions, including those involved in energy production, DNA synthesis, and protein synthesis . Magnesium citrate interacts with enzymes such as ATPases, kinases, and phosphatases, facilitating the transfer of phosphate groups and the generation of ATP. Additionally, it binds to proteins and nucleic acids, stabilizing their structures and enhancing their functions .
Cellular Effects
Magnesium citrate influences various types of cells and cellular processes. It is essential for maintaining cellular homeostasis, regulating ion channels, and modulating cell signaling pathways . Magnesium citrate affects gene expression by binding to transcription factors and influencing the activity of RNA polymerase. It also plays a role in cellular metabolism by participating in glycolysis, the citric acid cycle, and oxidative phosphorylation .
Molecular Mechanism
The molecular mechanism of magnesium citrate involves its binding interactions with biomolecules. Magnesium citrate binds to ATP, forming a complex that is essential for ATP-dependent enzymatic reactions . It also interacts with ribosomes, facilitating protein synthesis. Furthermore, magnesium citrate acts as an allosteric modulator of enzymes, influencing their activity and substrate affinity . Changes in gene expression are mediated through the binding of magnesium citrate to transcription factors and chromatin .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of magnesium citrate change over time. Magnesium citrate is relatively stable, but it can degrade under certain conditions, such as exposure to high temperatures or acidic environments . Long-term studies have shown that magnesium citrate can have sustained effects on cellular function, including improved mitochondrial function and enhanced cellular resilience . Prolonged exposure to high concentrations of magnesium citrate may lead to cellular toxicity and impaired function .
Dosage Effects in Animal Models
The effects of magnesium citrate vary with different dosages in animal models. Low to moderate doses of magnesium citrate have been shown to improve cardiovascular health, enhance bone density, and reduce inflammation . High doses of magnesium citrate can lead to adverse effects, such as diarrhea, electrolyte imbalances, and renal toxicity . Threshold effects have been observed, with optimal benefits achieved at specific dosage ranges .
Metabolic Pathways
Magnesium citrate is involved in several metabolic pathways. It participates in the glycolytic pathway, where it acts as a cofactor for enzymes involved in glucose metabolism . Additionally, magnesium citrate is required for the proper functioning of the citric acid cycle, facilitating the conversion of pyruvate to acetyl-CoA and the subsequent production of ATP . It also interacts with enzymes involved in lipid metabolism, influencing the synthesis and breakdown of fatty acids .
Transport and Distribution
Magnesium citrate is transported and distributed within cells and tissues through various mechanisms. It is taken up by cells via specific magnesium transporters, such as TRPM6 and TRPM7 . Once inside the cells, magnesium citrate can bind to proteins and nucleic acids, influencing their localization and function . It is also distributed to different tissues, including bones, muscles, and the brain, where it exerts its effects on cellular processes .
Subcellular Localization
Magnesium citrate exhibits specific subcellular localization patterns. It is predominantly found in the cytoplasm, where it interacts with enzymes and other biomolecules . Magnesium citrate can also be localized to the mitochondria, where it plays a crucial role in energy production and mitochondrial function . Additionally, it can be found in the nucleus, where it influences gene expression and chromatin structure . Targeting signals and post-translational modifications may direct magnesium citrate to specific compartments or organelles .
Propriétés
| { "Design of the Synthesis Pathway": "Magnesium citrate can be synthesized by reacting magnesium oxide or magnesium hydroxide with citric acid in water.", "Starting Materials": [ "Magnesium oxide or magnesium hydroxide", "Citric acid", "Water" ], "Reaction": [ "Dissolve citric acid in water to form a solution.", "Add magnesium oxide or magnesium hydroxide to the solution.", "Stir the mixture until the magnesium compound dissolves completely.", "Heat the mixture to about 60-70°C.", "Continue stirring until the solution becomes clear.", "Filter the solution to remove any impurities.", "Cool the solution to room temperature.", "Crystallize the magnesium citrate by evaporating the solvent or by adding a suitable anti-solvent.", "Collect the crystals by filtration and wash with cold water.", "Dry the crystals in a vacuum oven at a suitable temperature." ] } | |
| It mainly works through its property of high osmolality which will draw large amounts of fluid into the colonic lumen. There is also a possible stimulation of fluid excretion by cholecystokinin release and activation of muscle peristalsis. | |
Numéro CAS |
3344-18-1 |
Formule moléculaire |
C6H8MgO7 |
Poids moléculaire |
216.43 g/mol |
Nom IUPAC |
trimagnesium;2-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C6H8O7.Mg/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12); |
Clé InChI |
ROYPGAQNKYWYDI-UHFFFAOYSA-N |
SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Mg+2].[Mg+2].[Mg+2] |
SMILES canonique |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[Mg] |
melting_point |
184 ºC |
| 3344-18-1 7779-25-1 |
|
Solubilité |
Partially soluble in cold water |
Synonymes |
magnesium citrate Mg citrate |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

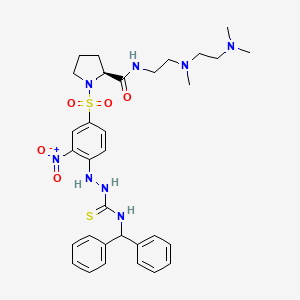

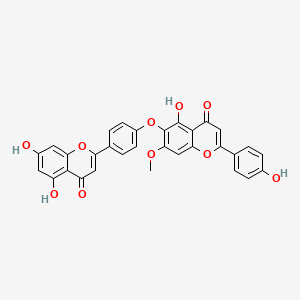

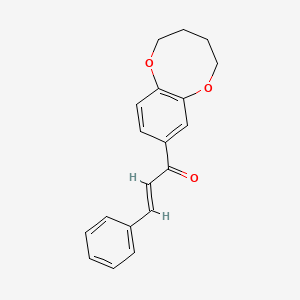
![(Z)-8-[7-hydroxy-2-[2-[6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-9-(5-methoxy-6-methyloxan-2-yl)oxy-4,10-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoic acid](/img/structure/B1235660.png)
![[(E)-4-acetyloxy-1-[formyl(methyl)amino]-11-[(13Z,24Z)-16-hydroxy-10,22-dimethoxy-11,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,13,24,26(29)-octaen-20-yl]-10-methoxy-3,5,9-trimethylundec-1-en-6-yl] 2,3-dimethoxypropanoate](/img/structure/B1235661.png)
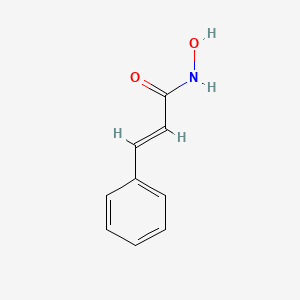
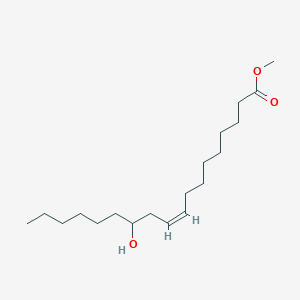
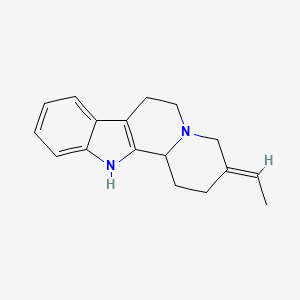
![N-[(5E,9E,11E)-7,13-dihydroxy-1,4,10,19-tetramethyl-17,18-dioxo-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-2-yl]-2-oxopropanamide](/img/structure/B1235667.png)
